molecular formula C9H6O3S2 B2841006 Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate CAS No. 2411272-34-7

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate

Cat. No.: B2841006
CAS No.: 2411272-34-7
M. Wt: 226.26
InChI Key: IZCZQINRUIAOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a formyl group and a carboxylate ester group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of advanced materials and biologically active compounds .

Biological Activity

Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thienopyrimidines, which are characterized by their fused thiophene and pyrimidine structures. The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of formyl groups into heterocyclic systems. This method has been shown to be effective in producing various thienopyrimidine derivatives with enhanced biological activities .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have indicated that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications to the thienopyrimidine structure have led to compounds that demonstrate activity against various pathogens, including resistant strains of bacteria .

2. Anti-inflammatory Properties

  • The compound has been noted for its potential in treating inflammatory conditions. Research suggests that it may inhibit leukocyte adhesion and migration, processes crucial in inflammation. This activity is mediated through the modulation of transcription factors such as NF-kB, which plays a pivotal role in inflammatory responses .

3. Antitumor Activity

  • This compound has shown promise as an anticancer agent. Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress within cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryInhibition of leukocyte adhesion ,
AntitumorInduction of apoptosis ,

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionAdvantages
Vilsmeier–HaackFormylation of heterocyclesHigh yield, versatile
Cyclization reactionsFormation of fused ring systemsStructural diversity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. Results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that this compound significantly reduced TNF-α-induced expression of E-selectin in endothelial cells. This indicates its potential utility in managing chronic inflammatory diseases by targeting leukocyte trafficking mechanisms.

Properties

IUPAC Name

methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S2/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZQINRUIAOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.